Fosgonimeton Sodium: A Technical Guide to its Core Mechanism of Action
Fosgonimeton Sodium: A Technical Guide to its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosgonimeton sodium (ATH-1017) is an investigational small molecule developed to restore neuronal health and slow neurodegeneration. It is a subcutaneously administered prodrug that is rapidly converted in plasma to its active metabolite, fosgo-AM (ATH-1001).[1][2] The core mechanism of action of fosgonimeton is the positive modulation of the Hepatocyte Growth Factor (HGF)/MET signaling system, a critical neurotrophic pathway that can be impaired in neurodegenerative conditions.[3][1] By enhancing this system, fosgonimeton aims to provide a multimodal therapeutic approach, addressing complex pathologies such as synaptic loss, neuroinflammation, and neuronal loss that are hallmarks of diseases like Alzheimer's and Parkinson's disease.[2][4][5]
Core Mechanism: Positive Modulation of the HGF/MET System
The HGF/MET signaling pathway is integral to neuronal development, survival, regeneration, and function.[1][6] HGF, a potent neurotrophic factor, binds to its receptor, the MET tyrosine kinase, initiating a cascade of intracellular signals that promote neuronal health.[1][2]
Fosgonimeton's active metabolite, fosgo-AM, is a small molecule positive modulator of this system.[1][7] It crosses the blood-brain barrier and enhances the interaction between HGF and the MET receptor.[2] This potentiation leads to increased MET phosphorylation and the activation of downstream signaling pathways, thereby amplifying the natural neurotrophic and neuroprotective effects of the HGF/MET system.[2][8][9]
Signaling Pathways and Downstream Effects
Activation of the MET receptor by HGF, enhanced by fosgo-AM, triggers several key intracellular signaling cascades.[2] This leads to changes in gene expression that stimulate regenerative processes, anti-inflammatory responses, and neurotransmitter modulation.[2][10]
The primary downstream pathways include:
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PI3K/Akt Pathway: A major pro-survival pathway that protects neurons from apoptosis and promotes cellular repair.[2][11]
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MAPK/ERK Pathway: This pathway is crucial for neurogenesis, synaptic plasticity, and neuronal survival.[2][12][13]
Activation of these pathways results in a broad range of beneficial effects:
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Neurotrophic and Neuroplastic Effects: Fosgo-AM treatment has been shown to significantly enhance synaptogenesis (the formation of new synapses), increase synaptic vesicle clustering (a marker of synaptic strength), and promote neurite outgrowth in primary hippocampal neurons.[1][6][8]
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Neuroprotection Against Toxic Insults: The active metabolite provides robust protection against a variety of neurotoxic challenges relevant to neurodegenerative diseases.[1][6] This includes protection from amyloid-beta (Aβ) toxicity, oxidative stress, neuroinflammation, excitotoxicity, and mitochondrial dysfunction.[6][11][14]
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Reduction of Pathological Protein Aggregation: Fosgonimeton has been observed to reduce the hyperphosphorylation of tau protein, a key feature of Alzheimer's disease, by inhibiting one of its primary kinases, GSK3β.[11][12][13] It has also shown the ability to lower α-synuclein aggregation in preclinical models of Parkinson's disease.[6][15]
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Anti-inflammatory and Pro-autophagy Effects: The mechanism involves mitigating neuroinflammation and potentially improving cellular cleanup processes by positively affecting autophagy markers like ULK1 and Beclin-1.[11][12][13]
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Enhanced Synaptic Function: In human subjects with Alzheimer's disease, fosgonimeton treatment led to a significant normalization of ERP P300 latency, a neurophysiological marker of cognitive processing speed and synaptic function.[2][4]
Caption: Fosgonimeton enhances HGF/MET signaling via downstream pathways.
Experimental Protocols
Detailed methodologies from key preclinical and clinical studies provide insight into the validation of fosgonimeton's mechanism of action.
In Vitro Neuroprotection Assays
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Objective: To evaluate the neuroprotective effects of fosgo-AM against various neurotoxic insults.[6][11]
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Methodology:
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Cell Culture: Primary cortical or hippocampal neurons are harvested from embryonic rats and cultured.[1][11]
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Treatment: Neurons are pre-treated with fosgo-AM at various concentrations (e.g., 100 nM - 1µM) before being exposed to a neurotoxic agent.[16]
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Insults: A range of neurotoxins are used to model different aspects of neurodegeneration, including:
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Assessment: Neuronal survival, neurite network integrity, and levels of biomarkers like phosphorylated tau are quantified using immunocytochemistry and other analytical methods.[11]
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Caption: Workflow for in vitro neuroprotection studies of fosgo-AM.
In Vivo Cognitive Function Models
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Objective: To assess the ability of fosgonimeton to reverse cognitive deficits in animal models of dementia.[1][11]
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Methodology:
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Animal Models: Rodent models are used to induce cognitive impairment, such as:
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Scopolamine-induced amnesia: Scopolamine is used to induce cholinergic deficits and memory impairment.[1][7]
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LPS-induced neuroinflammation: LPS is administered to create a neuroinflammatory state leading to cognitive deficits.[1][7]
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Aβ-infusion model: Amyloid-beta peptides are directly administered to the brain to model aspects of Alzheimer's disease.[11]
-
-
Treatment: Animals receive subcutaneous injections of fosgonimeton or a placebo over a defined period (e.g., 14 days).[16]
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Behavioral Testing: Cognitive function is assessed using standardized behavioral tests, such as the passive avoidance test, which measures learning and memory.[11]
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Human Pharmacodynamic Studies
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Objective: To confirm central nervous system (CNS) penetration and target engagement in human subjects.[4]
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Methodology:
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Participants: Phase I trials included healthy volunteers and subjects with Alzheimer's disease.[4]
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Treatment: Subjects received once-daily subcutaneous injections of fosgonimeton at various doses.[4]
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Pharmacodynamic Measures:
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Quantitative Electroencephalogram (qEEG): Used to measure changes in brain electrical activity. Fosgonimeton induced an acute and sustained increase in gamma power, a signal associated with cognitive processing.[2][4]
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Event-Related Potential (ERP) P300: This measure reflects the speed of cognitive processing. Fosgonimeton treatment resulted in a statistically significant reduction (normalization) of P300 latency in AD subjects, suggesting an enhancement of synaptic function.[2][4]
-
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Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical and clinical evaluations of fosgonimeton.
Table 1: Preclinical Efficacy in Rodent Models
| Model | Drug/Dose | Duration | Outcome | Result | Citation |
|---|---|---|---|---|---|
| Aβ-induced AD (Rat) | Fosgonimeton (0.125-2 mg/kg) | 14 days | Cognitive Dysfunction | Significantly restored cognitive function at all doses. | [16] |
| LPS-induced Neuroinflammation (Mouse) | Fosgonimeton (0.125-1.25 mg/kg) | 14 days | Cognitive Impairment | Significantly ameliorated deficits at doses ≥ 0.25 mg/kg. |[16] |
Table 2: Phase 1 & 2/3 Clinical Trial Results
| Trial | Endpoint | Treatment Group (Change) | Placebo Group (Change) | Delta vs. Placebo (p-value) | Citation |
|---|---|---|---|---|---|
| Phase 1 (AD Cohort) | ERP P300 Latency (8 days) | -72.8 ms | No consistent change | Significant normalization (p=0.027) | [2][4] |
| LIFT-AD (Phase 2/3) | Global Statistical Test (GST) | - | - | -0.08 (p=0.70) | [17] |
| LIFT-AD (Phase 2/3) | ADAS-Cog11 (Cognition) | -1.09 (Improvement) | -0.39 (Improvement) | -0.70 (p=0.35) | [17][18] |
| LIFT-AD (Phase 2/3) | ADCS-ADL23 (Function) | +0.65 (Improvement) | -0.02 (Decline) | +0.67 (p=0.61) | [17][18] |
| LIFT-AD (Phase 2/3) | Plasma pTau217 | - | - | -0.12 pg/mL (p<0.01) |[17] |
Note: In the LIFT-AD trial, while primary and key secondary endpoints did not reach statistical significance, outcomes directionally favored fosgonimeton.[18][19]
Conclusion
Fosgonimeton sodium operates through a distinct and multimodal mechanism of action centered on the positive modulation of the HGF/MET neurotrophic system. Preclinical evidence robustly demonstrates its ability to exert neurotrophic and neuroprotective effects, countering key pathological processes of neurodegeneration, including synaptic disconnection, amyloid-beta and tau pathology, and neuroinflammation.[1][13] Clinical studies have confirmed target engagement in the CNS and have shown effects on biomarkers of pathology and synaptic function.[4][17] This positions fosgonimeton as a potential therapy designed to repair and protect neuronal networks, offering a regenerative approach to treating complex neurodegenerative diseases.[5]
References
- 1. Fosgonimeton, a Novel Positive Modulator of the HGF/MET System, Promotes Neurotrophic and Procognitive Effects in Models of Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Positive Modulator of HGF/MET, Fosgonimeton, in Healthy Volunteers and Subjects with Alzheimer’s Disease: Randomized, Placebo-Controlled, Double-Blind, Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Athira Pharma Announces Initiation of Patient Dosing in SHAPE, a Phase 2 Clinical Trial of ATH-1017 for the Treatment of Parkinson's Disease Dementia and Dementia with Lewy Bodies | Athira Pharma [investors.athira.com]
- 4. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Positive Modulator of HGF/MET, Fosgonimeton, in Healthy Volunteers and Subjects with Alzheimer's Disease: Randomized, Placebo-Controlled, Double-Blind, Phase I Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Athira Pharma Announces Publication of Preclinical Data Highlighting Fosgonimeton Treatment in Models of Alzheimer’s Disease | Athira Pharma [investors.athira.com]
- 6. neurology.org [neurology.org]
- 7. Fosgonimeton, a Novel Positive Modulator of the HGF/MET System, Promotes Neurotrophic and Procognitive Effects in Models of Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Athira Pharma Presents Preclinical Data of Fosgonimeton (ATH-1017) and ATH-1020 at the American Society for Experimental Neurotherapeutics (ASENT) Annual Meeting | Athira Pharma [investors.athira.com]
- 9. investors.athira.com [investors.athira.com]
- 10. researchgate.net [researchgate.net]
- 11. Fosgonimeton attenuates amyloid-beta toxicity in preclinical models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Athira Pharma Announces Preclinical Data Highlighting Fosgonimeton Treatment in Models of Alzheimer’s Disease [drug-dev.com]
- 13. firstwordpharma.com [firstwordpharma.com]
- 14. neurologylive.com [neurologylive.com]
- 15. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Athira Pharma Announces Topline Results from Phase 2/3 LIFT-AD Clinical Trial of Fosgonimeton for Mild-to-Moderate Alzheimer’s Disease | Athira Pharma [investors.athira.com]
- 18. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 19. Athira Pharma Reports Phase 2/3 LIFT-AD Trial Results for Fosgonimeton in Mild-to-Moderate Alzheimer's [synapse.patsnap.com]
